molecular formula C23H17FN2O3 B2485248 3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 847404-84-6

3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2485248
CAS No.: 847404-84-6
M. Wt: 388.398
InChI Key: WICLHHXBFCLAKK-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and substituted with a 4-fluorobenzamido and a p-tolyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-haloketone, under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an appropriate amine, such as p-toluidine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Substitution with 4-Fluorobenzamido Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a molecular probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in the body, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signaling pathways, metabolic pathways, or gene expression pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    3-(4-chlorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(4-methylbenzamido)-N-(p-tolyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorobenzamido group in this compound imparts unique properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and potentially improved pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-14-6-12-17(13-7-14)25-23(28)21-20(18-4-2-3-5-19(18)29-21)26-22(27)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICLHHXBFCLAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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